(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid physicochemical properties
(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid physicochemical properties
[1][2][3]
Executive Summary
(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid (CAS: 1142944-79-3 for free base; 1704069-14-6 for HCl salt) is a bifunctional organoboron building block characterized by a para-substituted phenyl ring bearing a Lewis-acidic boronic acid group and a basic aliphatic amine moiety.[1][2] Unlike simple phenylboronic acids, the presence of the chiral 1-(dimethylamino)ethyl side chain introduces unique solubility profiles, zwitterionic potential, and stereochemical considerations in medicinal chemistry applications.
This guide details the physicochemical behavior, stability mechanisms, and optimized handling protocols for this compound, specifically targeting its utility in Suzuki-Miyaura cross-coupling and the design of protease inhibitors.
Chemical Identity & Structural Analysis[4][5][6][7][8]
The molecule consists of a benzene core substituted at the 1-position with a dimethylamino-ethyl group and at the 4-position with a boronic acid.
| Property | Detail |
| IUPAC Name | (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid |
| Common Salt Form | Hydrochloride (HCl) |
| CAS (HCl Salt) | 1704069-14-6 |
| Molecular Formula | |
| Molecular Weight | 193.05 g/mol (Free Base) / 229.51 g/mol (HCl) |
| Chirality | Contains one stereocenter at the benzylic position. Commercial sources are typically racemic unless specified as (R) or (S). |
Electronic & Steric Features
-
Para-Substitution Pattern: The 1,4-substitution prevents intramolecular B-N coordination (Wulff-type bonding) commonly seen in ortho-substituted aminoboronic acids. Consequently, the amine and boronic acid function as independent ionization centers.
-
Inductive Effects: The alkylammonium group (at physiological pH) exerts a weak electron-withdrawing inductive effect (-I) on the phenyl ring, potentially slightly increasing the acidity of the boronic acid compared to unsubstituted phenylboronic acid.
Physicochemical Profile
Solubility and Ionization
The compound exhibits pH-dependent solubility governed by two distinct pKa values.
-
Acidic Domain (
): The boronic acid group acts as a Lewis acid, accepting to form the tetrahedral boronate anion . -
Basic Domain (
): The dimethylamino group is protonated in neutral/acidic media to form the ammonium cation.
Implication: In neutral water (pH 7), the molecule exists primarily as the cationic ammonium species , rendering it highly water-soluble compared to neutral arylboronic acids. At high pH (>10), it exists as the anionic boronate . The zwitterionic form is less favored due to the separation of pKa values but can exist in specific pH windows.
Stability: The Boroxine Equilibrium
Like most boronic acids, this compound is in equilibrium with its trimeric anhydride (boroxine). The formation of boroxine is driven by dehydration and is reversible.
Storage Protocol:
-
Hygroscopicity: The HCl salt is hygroscopic. Moisture promotes hydrolysis of the boroxine back to the monomeric acid.
-
Temperature: Store at 2–8°C to inhibit slow protodeboronation, although para-substituted alkyl-phenyl boronic acids are generally thermally stable up to ~200°C (decomposition).
Applications & Synthetic Utility
Suzuki-Miyaura Cross-Coupling
This reagent is a prime candidate for introducing the dimethylaminoethyl moiety—a common pharmacophore for improving drug solubility—into biaryl scaffolds.
-
Catalyst Poisoning Risk: The free amine can coordinate to Pd(II) species, potentially poisoning the catalyst.
-
Mitigation: Use the HCl salt form or add a stronger base (e.g.,
) to ensure the amine remains free or the boronate formation is rapid. Bulky phosphine ligands (e.g., SPhos, XPhos) are recommended to prevent amine-Pd coordination.
Diol Sensing and Bioconjugation
The boronic acid moiety reversibly forms cyclic esters with 1,2- or 1,3-diols (e.g., sugars, catechols). The presence of the cationic amine group at the para-position enhances the water solubility of these sensors, making them suitable for physiological glucose monitoring.
Experimental Protocols
Protocol A: Purification via Isoelectric Precipitation
Use this method to recover the free base from the HCl salt or crude reaction mixtures.
-
Dissolution: Dissolve 1.0 g of the crude HCl salt in 10 mL of deionized water. The solution should be clear and acidic (pH ~2-3).
-
Filtration: Filter through a 0.45 µm PTFE membrane to remove insoluble boroxine aggregates or impurities.
-
Neutralization: Slowly add 1M NaOH dropwise while monitoring pH.
-
Observation: As pH approaches ~8.5–9.0 (the isoelectric point region), the free amino-boronic acid may precipitate as a white solid.
-
-
Collection: Cool to 4°C for 2 hours. Centrifuge or filter the precipitate.
-
Drying: Dry under high vacuum over
. Do not heat above 60°C to prevent dehydration to the boroxine.
Protocol B: Titration for Purity Determination
Self-validating method to determine boronic acid content.
-
Reagent: Prepare a solution of D-Mannitol (excess, ~0.5 M) in water.
-
Mechanism: Mannitol complexes with the boronic acid, increasing its acidity significantly (
). -
Titration:
-
Dissolve accurately weighed sample in the mannitol solution.
-
Titrate with standardized 0.1 N NaOH using phenolphthalein indicator or potentiometric endpoint.
-
Calculation: Purity % =
. -
Note: A control titration without mannitol will only titrate the HCl (if present) and not the weak boronic acid, allowing differentiation between the salt counter-ion and the boronic acid content.
-
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the critical decision points when using this amino-boronic acid in cross-coupling reactions.
References
-
Sigma-Aldrich. 4-(Dimethylamino)phenylboronic acid Product Specification. Retrieved from (Note: Used as analog reference for boronic acid stability data).
-
PubChem. Compound Summary for CID 75485575: {4-[1-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride.[3] Retrieved from .
- Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Chem-Impex International. Product Data: {4-[1-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride. Retrieved from .
